[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium

Catalog No.
S820520
CAS No.
174813-82-2
M.F
C30H32ClN2O2RuS
M. Wt
621.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-meth...

CAS Number

174813-82-2

Product Name

[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium

IUPAC Name

[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(2+);1,3,5-trimethylbenzene

Molecular Formula

C30H32ClN2O2RuS

Molecular Weight

621.2 g/mol

InChI

InChI=1S/C21H20N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-22H,1H3;4-6H,1-3H3;1H;/q-2;;;+3/p-1/t20-,21-;;;/m1.../s1

InChI Key

GSFQTYRZIWRZCD-AGEKDOICSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+2]

Synonyms

[R-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]ruthenium; [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethy

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].CC1=CC(=CC(=C1)C)C.Cl[Ru+2]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].CC1=CC(=CC(=C1)C)C.Cl[Ru+2]

Description

The exact mass of the compound [N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Homogeneous Catalysis:

  • Asymmetric Hydrogenation

    RuCl(TsDPEN)(mes) serves as a catalyst for the asymmetric hydrogenation of various unsaturated substrates, including ketones, alkenes, and imines. This process involves the addition of hydrogen (H₂) to a molecule in a stereoselective manner, meaning it preferentially forms one specific stereoisomer of the product molecule. The (R,R)-configuration of the TsDPEN ligand in RuCl(TsDPEN)(mes) plays a crucial role in achieving high enantioselectivity, meaning high yields of a specific enantiomer.

  • Hydroformylation

    This reaction involves the conversion of alkenes into aldehydes using carbon monoxide (CO) and hydrogen. RuCl(TsDPEN)(mes) demonstrates catalytic activity in hydroformylation reactions, enabling the selective formation of specific aldehyde products.

Transfer Hydrogenation:

RuCl(TsDPEN)(mes) exhibits catalytic activity in transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule, such as isopropanol, to an acceptor molecule, like an unsaturated ketone or imine. This process offers an alternative to traditional hydrogenation using H₂ gas, making it potentially more sustainable and atom-efficient.

  • Origin: This specific compound is not as widely commercially available as other ruthenium(II) arene complexes. However, similar complexes are synthesized in research laboratories for various purposes.
  • Significance: This type of ruthenium complex is of interest due to the following properties:
    • The ability to bind small molecules through the "η⁶" interaction with the Cp* ring (η⁶ refers to a bonding mode where six carbon atoms from the aromatic ring interact with the metal center) [].
    • The presence of the chelating ligand (tosyl and the amine group) that can be modified to influence the electronic and steric properties of the complex [].

Molecular Structure Analysis

  • Key features:
    • A central ruthenium(II) metal ion.
    • A "η⁶" bound 1,3,5-trimethylbenzene (Cp*) ring.
    • A chelating ligand consisting of tosylate (p-toluenesulfonate) and a bidentate amine group (NHCH(Ph)CH(Ph)NH2).
    • A chloride (Cl) ligand.

Chemical Reactions Analysis

  • Synthesis: The exact synthesis of this specific compound is not readily available in literature. However, the general synthesis of ruthenium(II) arene complexes often involves the reaction of a ruthenium(III) chloride precursor with an appropriate arene (like Cp*) in the presence of a reductant [].
  • Decomposition: Limited information is available on the specific decomposition pathways of this compound. However, ruthenium(II) arene complexes can decompose under various conditions, such as exposure to strong acids, heat, or light [].
  • Other relevant reactions: These complexes can participate in various reactions depending on the nature of the bound ligands. This can include ligand substitution reactions, oxidative addition reactions, and insertion reactions. However, specific examples for this particular compound are not available in the open literature.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium is not available in the open scientific literature.

  • Catalysis: By activating small molecules through their η⁶ interaction with the Cp* ring, these complexes can act as catalysts for various organic transformations [].
  • Drug development: The ability to fine-tune the electronic and steric properties of the complex offers potential for development of drugs that target specific biological molecules.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

621.091642 g/mol

Monoisotopic Mass

621.091642 g/mol

Heavy Atom Count

37

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2023-08-15

Explore Compound Types